5,7-Dichloro-1H-pyrazolo[3,4-C]pyridine
Overview
Description
5,7-Dichloro-1H-pyrazolo[3,4-C]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of two chlorine atoms at positions 5 and 7 on the pyrazolo[3,4-C]pyridine ring system. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-1H-pyrazolo[3,4-C]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5,7-dichloropyridine-3-carboxylic acid with hydrazine hydrate, followed by cyclization to form the pyrazolo[3,4-C]pyridine ring system . The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-1H-pyrazolo[3,4-C]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium or copper catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridine derivatives, while coupling reactions can produce complex heterocyclic compounds with potential biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound has shown promise in the development of new pharmaceuticals, particularly as potential anticancer and antimicrobial agents.
Industry: It is used in the synthesis of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 5,7-Dichloro-1H-pyrazolo[3,4-C]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-D]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: A compound with a fused triazole ring, known for its potential as a CDK2 inhibitor
Uniqueness
5,7-Dichloro-1H-pyrazolo[3,4-C]pyridine is unique due to the presence of chlorine atoms at specific positions, which can influence its reactivity and biological activity. This structural feature distinguishes it from other pyrazolopyridine derivatives and contributes to its potential as a versatile compound in scientific research and pharmaceutical development .
Properties
IUPAC Name |
5,7-dichloro-1H-pyrazolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-1-3-2-9-11-5(3)6(8)10-4/h1-2H,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOLGGHOSHXXFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=C(N=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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